2-[3-(Aminomethyl)phenoxy]acetonitrile hydrochloride
Overview
Description
“2-[3-(Aminomethyl)phenoxy]acetonitrile hydrochloride” is a chemical compound with the CAS Number: 1306603-16-6 . It has a molecular weight of 198.65 . The IUPAC name for this compound is [3-(aminomethyl)phenoxy]acetonitrile hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H10N2O.ClH/c10-4-5-12-9-3-1-2-8 (6-9)7-11;/h1-3,6H,5,7,11H2;1H
. This code provides a specific representation of the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The country of origin is UA . The shipping temperature is normal .Scientific Research Applications
Analytical Chemistry Applications
- Potentiometric Determination of Azo Dyes : Research involving the potentiometric titration of azo dyes in acetonitrile solutions highlights the importance of acetonitrile in determining the pKa values of various compounds, which is crucial for understanding their behavior in different solvents and conditions (Kurtoglu et al., 1999).
- Capillary Zone Electrophoresis (CZE) for Pharmaceutical Analysis : The use of CZE in acetonitrile for the analysis of pharmaceutical formulations demonstrates the solvent's utility in separating complex mixtures, which could be applicable in studying the interactions and stability of 2-[3-(Aminomethyl)phenoxy]acetonitrile hydrochloride in pharmaceutical contexts (Lara et al., 2005).
Catalysis and Material Science
- Electrochemical Studies and Spectroelectrochemistry : Investigations into the electrochemical behavior of compounds like 4-aminophenol in acetonitrile provide insights into oxidation processes and the development of electrochemical sensors or catalysts, which might be relevant for electrochemical applications of this compound (Schwarz et al., 2003).
Environmental Chemistry
- Analysis of Organic Compounds in Beverages : The methodology for analyzing sugar, organic acids, and phenolic compounds in Czech meads using acetonitrile can be adapted for environmental monitoring of water and soil pollution, potentially involving compounds like this compound (Švecová et al., 2015).
Pharmacology and Toxicology
- Study on Cytochrome P450 Activities : Understanding the substrate-dependent effects of acetonitrile on cytochrome P450 activities is crucial in drug metabolism and pharmacokinetic studies, which could be relevant for assessing the metabolic pathways of this compound in the liver (Tang et al., 2000).
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . The signal word is “Warning” and the pictograms include GHS07 .
Properties
IUPAC Name |
2-[3-(aminomethyl)phenoxy]acetonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.ClH/c10-4-5-12-9-3-1-2-8(6-9)7-11;/h1-3,6H,5,7,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNFWHHDXWHZJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC#N)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1306603-16-6 | |
Record name | 2-[3-(aminomethyl)phenoxy]acetonitrile hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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